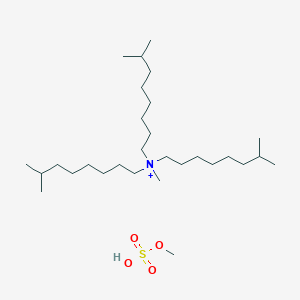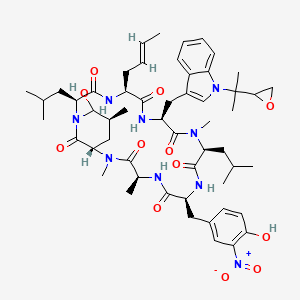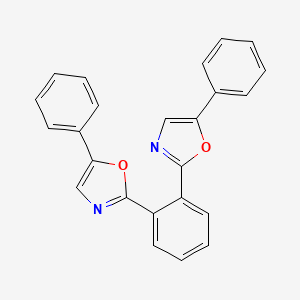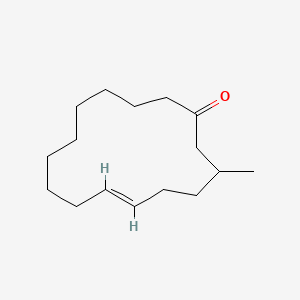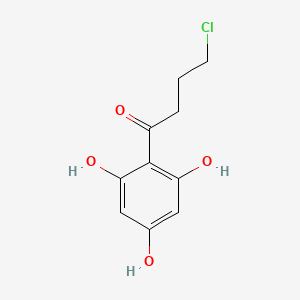
4-Chloro-2',4',6'-trihydroxybutyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2’,4’,6’-trihydroxybutyrophenone is a chemical compound with the molecular formula C10H11ClO4 It is known for its unique structure, which includes a chlorinated phenyl ring and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2’,4’,6’-trihydroxybutyrophenone typically involves the chlorination of a phenolic precursor followed by the introduction of a butyrophenone moiety. One common method includes the reaction of 4-chlorophenol with butyryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2’,4’,6’-trihydroxybutyrophenone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
4-Chloro-2’,4’,6’-trihydroxybutyrophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of chlorinated alcohols.
Substitution: Formation of various substituted phenols.
科学的研究の応用
4-Chloro-2’,4’,6’-trihydroxybutyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2’,4’,6’-trihydroxybutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the chlorinated phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4,6-Trichlorophenol: Similar in structure but with three chlorine atoms instead of one.
4-Chloro-2,6-dihydroxyacetophenone: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
4-Chloro-2’,4’,6’-trihydroxybutyrophenone is unique due to its specific arrangement of hydroxyl groups and the presence of a butyrophenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
85614-45-5 |
|---|---|
分子式 |
C10H11ClO4 |
分子量 |
230.64 g/mol |
IUPAC名 |
4-chloro-1-(2,4,6-trihydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H11ClO4/c11-3-1-2-7(13)10-8(14)4-6(12)5-9(10)15/h4-5,12,14-15H,1-3H2 |
InChIキー |
PNKGFYFCYXMKCN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1O)C(=O)CCCCl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


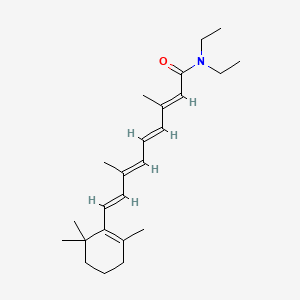

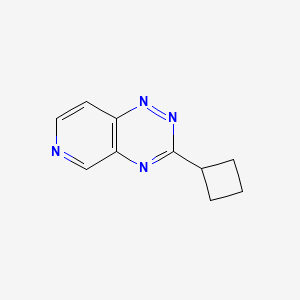
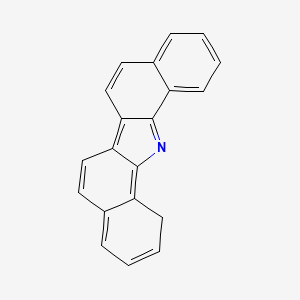

![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)

